Methyl 2-(aminomethyl)-6-bromobenzoate
Description
Methyl 2-(aminomethyl)-6-bromobenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position and an aminomethyl group at the 2-position. The bromine atom enhances electrophilic reactivity, while the aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from simpler benzoate derivatives.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-bromobenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,5,11H2,1H3 |
InChI Key |
JRWGSCBNXBLEJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-bromobenzoate typically involves a multi-step process. One common method includes the bromination of methyl benzoate followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The aminomethyl group can be introduced using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent aminomethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride produces primary amines.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-bromobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-bromobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares Methyl 2-(aminomethyl)-6-bromobenzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Reactivity
Table 1: Key Structural Differences Among Analogs
- Aminomethyl vs.
- Bromine vs. Cyano Groups: Methyl 2-(bromomethyl)-6-cyanobenzoate combines bromine’s electrophilicity with a cyano group’s electron-withdrawing effects, which may favor nucleophilic substitution reactions compared to the aminomethyl analog.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility Trends: The aminomethyl group in the target compound may increase aqueous solubility compared to purely lipophilic analogs like Methyl 2-bromo-6-methylbenzoate .
- Thermal Stability: The hydroxy-substituted analog exhibits a high predicted boiling point (530.2°C), suggesting stronger intermolecular hydrogen bonding compared to non-hydroxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
